![molecular formula C11H19NO3 B13905336 Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. It is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester typically involves the transformation of tert-butyl (S)-4-methyleneprolinate into the desired spirocyclic compound. One common method involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . This reaction is highly enantioselective and provides the desired product with high optical purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of readily available raw materials and simple reaction conditions makes this method suitable for large-scale production . The process involves careful control of reaction parameters such as temperature, solvent, and catalyst concentration to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In the case of its use in antiviral agents, the compound acts as an inhibitor of non-structural protein 5A (NS5A), a key protein involved in the replication of the hepatitis C virus . The spirocyclic structure allows the compound to fit into the active site of the protein, blocking its function and preventing viral replication.
Comparación Con Compuestos Similares
Similar Compounds
5-azaspiro[2.4]heptane-6-carboxylic acid: A similar compound with a different substituent at the 6-position.
4-methyleneproline derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester is unique due to its combination of a spirocyclic structure and specific functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. Its high optical purity and stability further enhance its utility in the synthesis of complex molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
Clave InChI |
MTKSPENKSQMKEO-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](CC12CC2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC12CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)



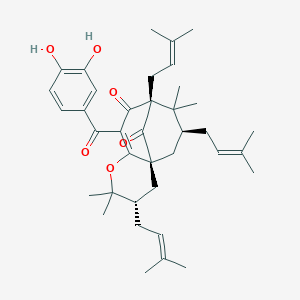
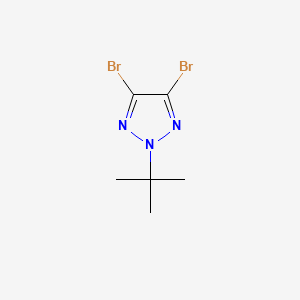
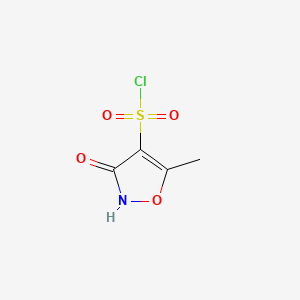
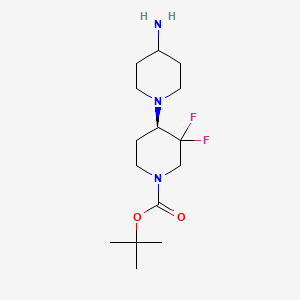
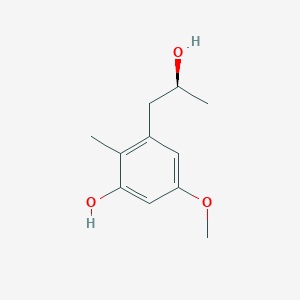
![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
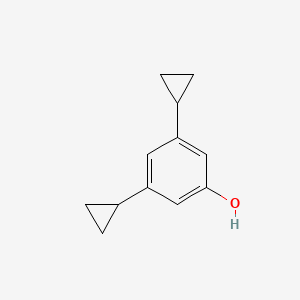
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

